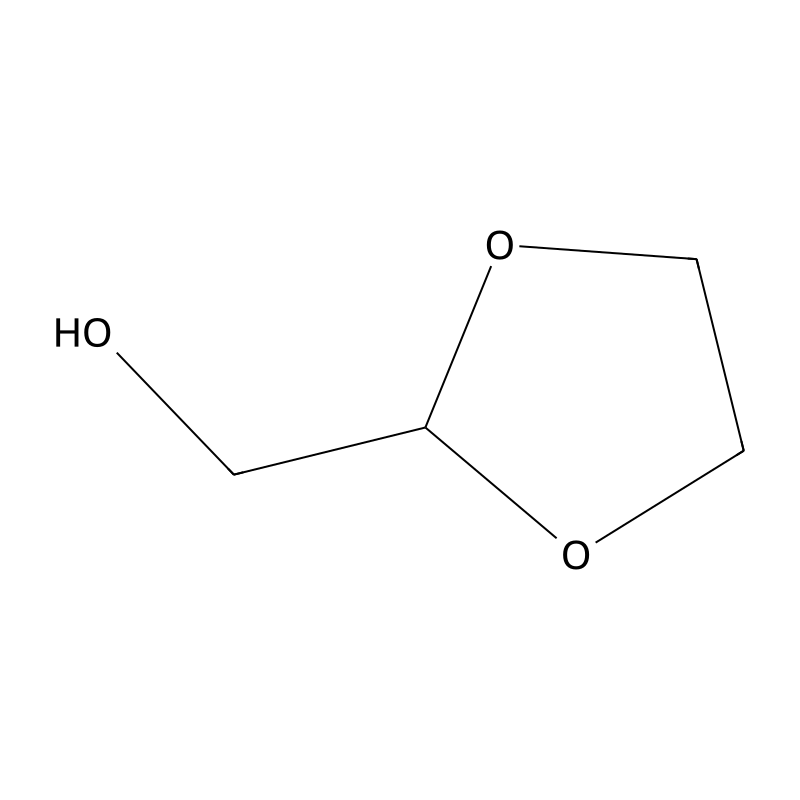1,3-Dioxolane-2-methanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
This compound finds applications in various scientific research fields, as detailed below:
Organic Synthesis
- Protecting Group: 1,3-Dioxolane-2-methanol serves as a protecting group for carbonyl groups (C=O) in organic synthesis. It can be reversibly attached to a carbonyl group, preventing it from reacting with other reagents while allowing other functional groups on the molecule to be manipulated. [Source: Smith, Michael B. "Organic Chemistry: A Brief Course." Sixth Edition. W. W. Norton & Company, 2011, p. 822]
- Acetal Formation: 1,3-Dioxolane-2-methanol can react with aldehydes and ketones to form acetals. Acetals are functional groups with similar reactivity to ketones but are more stable under certain conditions. [Source: Wade, L. G. "Organic Chemistry." Ninth Edition. Pearson Education Limited, 2017, p. 1024]
Solvent
- Non-polar Solvent: Due to its non-polar character, 1,3-dioxolane-2-methanol can be used as a solvent in various scientific research applications. It is miscible with many organic solvents and water, making it a versatile choice for different reaction conditions. [Source: PubChem, National Institutes of Health. ]
Other Applications
- Biochemistry: 1,3-Dioxolane-2-methanol has been used in some studies as a solvent or reaction medium for biochemical experiments. However, due to its potential toxicity, its use in this field is limited.
1,3-Dioxolane-2-methanol is a heterocyclic organic compound characterized by its five-membered ring structure, which includes two oxygen atoms and three carbon atoms. Its molecular formula is C₄H₈O₃, and it has a molecular weight of 104.1 g/mol. The compound features a hydroxyl group (-OH) attached to the second carbon atom in the dioxolane ring, making it a member of the cyclic ether class. This compound is soluble in various organic solvents, including alcohols, ketones, ethers, and esters.
- Oxidation: The oxidation of 1,3-dioxolane-2-methanol can lead to the formation of radicals and subsequent breakdown into stable intermediates like carbon dioxide and water .
- Condensation Reactions: It can act as a solvent or reactant in acid-catalyzed condensation processes involving glycerol and aldehydes or ketones.
Several methods exist for synthesizing 1,3-dioxolane-2-methanol:
- Condensation of Glycerol: One method involves the acid-catalyzed condensation of glycerol with aldehydes or ketones in the presence of 1,3-dioxolane as a solvent.
- Hydrogenolysis: Catalytic hydrogenolysis of certain derivatives can also yield 1,3-dioxolane-2-methanol. This process typically requires specific conditions such as temperature control and the presence of hydrogen gas .
- Acetalization: Another approach involves acetalizing a halogenated propanediol with an acetalizing agent under acidic conditions .
1,3-Dioxolane-2-methanol finds applications in various scientific research fields:
- Chemical Synthesis: It serves as a solvent and reactant in synthesizing novel platform chemicals.
- Gas Chromatography: The compound is utilized in multi-dimensional gas chromatography for characterizing volatile organic compounds.
- Microwave Dielectric Studies: Research has explored its dielectric properties in aqueous solutions, contributing to understanding its behavior in industrial applications.
Several compounds exhibit structural similarities to 1,3-dioxolane-2-methanol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,3-Dioxolane | C₄H₈O₂ | Lacks hydroxyl group; used primarily as a solvent |
| 1,3-Dioxolan-4-methanol | C₆H₁₂O₃ | Contains additional methyl groups; used in pharmaceuticals |
| Ethylene glycol | C₂H₆O₂ | Simple diol; widely used as antifreeze and solvent |
| Glycerol | C₃H₈O₃ | Triol; important for biological systems |
Uniqueness of 1,3-Dioxolane-2-methanol
What sets 1,3-dioxolane-2-methanol apart from similar compounds is its specific hydroxyl group positioning within the dioxolane ring. This structural feature not only influences its solubility characteristics but also enhances its reactivity profile compared to other cyclic ethers. Its potential applications in both chemical synthesis and biological systems highlight its versatility among similar compounds.








